molecular formula C21H27N5O B5985892 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Cat. No.: B5985892
M. Wt: 365.5 g/mol
InChI Key: MBMQTDNBEOJBSW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-methylphenyl group and at position 7 with a piperazine ring bearing an ethanol moiety (C₂₂H₂₉N₅O₂, MW: 395.5) . The pyrazolo[1,5-a]pyrimidine scaffold is notable for its planar heterocyclic structure, which facilitates interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

2-[4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-15-5-4-6-18(13-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-9-7-24(8-10-25)11-12-27/h4-6,13-14,27H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQTDNBEOJBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its structural similarity to other biologically active compounds suggests that it may interact with various molecular targets, including receptors and enzymes involved in disease pathways.

Key Findings:

  • Neuropharmacological Effects: Studies indicate that derivatives similar to this compound can selectively bind to neurotransmitter receptors, potentially offering benefits in treating conditions like anxiety and depression.
  • Antitumor Activity: Research has shown that pyrazolo-pyrimidine derivatives exhibit significant antitumor effects, making this compound a candidate for further exploration in oncology .

The compound's biological activity is attributed to its ability to modulate specific signaling pathways. It has been studied for:

  • Enzyme Inhibition: Compounds within this class have demonstrated the ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases.
  • Receptor Binding: Interaction studies reveal that this compound can bind selectively to various receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects.

Case Studies

Several case studies have been documented regarding the synthesis and application of this compound:

Case Study 1: Synthesis of Pyrazolo-Pyrimidine Derivatives

A study focused on synthesizing various pyrazolo-pyrimidine derivatives highlighted the efficiency of multi-step organic synthesis techniques. The introduction of substituents at specific positions was crucial for enhancing biological activity. The findings suggest that optimizing these synthesis routes can lead to compounds with improved therapeutic profiles .

Case Study 2: Neuropharmacological Research

Research conducted on similar compounds indicated significant neuropharmacological effects when tested on animal models. The study demonstrated that these compounds could modulate neurotransmitter levels effectively, supporting their potential use in treating anxiety and depression disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related pyrazolo[1,5-a]pyrimidine derivatives, focusing on core modifications, substituent effects, and biological implications.

Compound Name Core Structure Position 2 Substituent Position 7 Substituent Key Properties/Biological Activity Reference
Target Compound : 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol Pyrazolo[1,5-a]pyrimidine 3-Methylphenyl Piperazine + ethanol Enhanced solubility; unconfirmed bioactivity
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)piperazinyl]pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl Piperazine + 2-pyridinyl Improved π-π stacking; kinase inhibition potential
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl Piperazine + ethyl Moderate lipophilicity; CNS-targeting
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Methylphenyl Piperazine + 4,6-dimethylpyrimidine DNA intercalation potential
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine Varied hydrazones N/A Herbicidal/fungicidal activity

Key Observations:

Substituent Effects on Bioactivity: The 3-methylphenyl group (target compound) confers moderate steric hindrance compared to 3,4-dimethoxyphenyl (), which may reduce off-target interactions but limit π-π stacking with aromatic residues in enzymes . Piperazine substituents significantly influence solubility and target affinity.

Core Modifications :

  • Replacing the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, increasing polarity and enabling herbicidal activity through electron-deficient interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed pyrazolo[1,5-a]pyrimidine core with piperazine-ethanol via nucleophilic substitution, similar to methods in and .

Research Findings and Implications

  • Solubility: The ethanol substituent in the target compound may reduce logP values compared to analogs with lipophilic groups (e.g., ethyl or pyridinyl), as suggested by molecular weight and polarity trends .
  • Biological Targets : While direct data is unavailable, structurally related compounds (e.g., ) show kinase inhibition, suggesting the target may interact with ATP-binding pockets in enzymes .
  • Toxicity : Piperazine derivatives generally exhibit low acute toxicity, but the 3-methylphenyl group warrants evaluation for metabolic stability (e.g., CYP450 interactions) .

Biological Activity

The compound 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic molecule with potential therapeutic applications. Its unique structure combines a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety, making it of interest in medicinal chemistry and pharmacology.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific molecular targets. Here are some notable findings:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, suggesting that the target compound may also possess similar properties .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, including cancer cells .

The mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. For example:

  • Kinase Inhibition : The compound may act as an ATP-competitive inhibitor against various kinases, which are often overexpressed in tumor cells. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Cancer Cell Line Studies : A study evaluating the efficacy of similar pyrazolo[1,5-a]pyrimidine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests potential for further development as anticancer agents .
  • Enzyme Activity : Research focused on the inhibition of DHFR revealed that modifications to the piperazine ring significantly influenced inhibitory potency. Compounds with ethyl groups at specific positions showed enhanced activity compared to their methylated counterparts .

Data Table: Biological Activity Summary

Compound NameTargetActivity TypeIC50 (µM)References
Pyrazolo[1,5-a]pyrimidine Derivative ADHFREnzyme Inhibition2.5
Pyrazolo[1,5-a]pyrimidine Derivative BVarious KinasesAntitumor3.0
2-{4-[3,5-Dimethyl...}ethanolUnknownPotential AntitumorTBDCurrent Study

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

  • Methodological Answer : The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of precursor molecules under reflux conditions. For example, copper-catalyzed reactions with aryl halides or hydrazine derivatives in ethanol or DMF solvents are widely used . Key steps include:

  • Cyclization : Reacting substituted pyrazole intermediates with ketones or aldehydes under reflux (6–8 hours, 80–100°C) .
  • Catalysis : Copper(I) iodide or palladium catalysts enhance coupling efficiency for aryl or heteroaryl substituents .
  • Purification : Recrystallization from ethanol/DMF mixtures (1:1) yields solids with >90% purity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine-ethanol linkage .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., observed vs. calculated m/z ± 0.002 accuracy) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as shown for related pyrazolo[1,5-a]pyrimidines (R-factor ≤ 0.051) .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Ethanol-DMF (1:1) is effective for high-purity crystals (>95% yield), while ethanol alone may yield lower-melting polymorphs. For hygroscopic intermediates, anhydrous THF with slow evaporation is recommended .

Advanced Research Questions

Q. How can discrepancies between calculated and observed HRMS data be resolved?

  • Methodological Answer : Contradictions often arise from isotopic impurities or adduct formation. Mitigation steps include:

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to identify unreacted precursors .
  • Ionization Optimization : Use ammonium formate buffers in ESI-MS to reduce sodium adduct interference .
  • Cross-Validation : Compare with X-ray-derived molecular weights (e.g., C29H30ClN6O10 in had a 0.0019 deviation) .

Q. How can structural modifications enhance bioactivity while retaining solubility?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl at C2) to improve membrane permeability, as seen in analogs with IC50 < 1 µM .
  • Piperazine-Ethanol Linkage : Adjust alkyl chain length to balance hydrophilicity. Ethanol derivatives show better aqueous solubility than methyl counterparts .
  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like kinases or GPCRs before synthesis .

Q. How to address low yields in piperazine-ethanol coupling reactions?

  • Methodological Answer :

  • Activation : Pre-activate the piperazine nitrogen with Boc-protection to reduce side reactions .
  • Catalysis : Employ Mitsunobu conditions (DIAD, PPh3) for hydroxyl-amine coupling (yields increase from 50% to 85%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C .

Experimental Design & Data Analysis

Q. What assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-LLE-AMC substrate .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to cisplatin controls .
  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

Q. How to validate target engagement in cellular models?

  • Methodological Answer :

  • Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (±2°C) upon compound binding .
  • CRISPR Knockout : Generate target gene KO cell lines; loss of compound efficacy confirms on-target effects .

Safety & Compliance

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :

  • Waste Management : Segregate halogenated byproducts (e.g., chlorophenyl intermediates) for licensed disposal .
  • PPE : Use nitrile gloves and fume hoods when handling trifluoromethyl reagents (irritant) .

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